1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Description
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a specialized organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methacryloyloxy group, a dioxopyrrolidine ring, and a sulfonic acid group
Properties
Molecular Formula |
C8H9NO7S |
|---|---|
Molecular Weight |
263.23 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C8H9NO7S/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15/h5H,1,3H2,2H3,(H,13,14,15) |
InChI Key |
JRAOBAZTSVEJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the esterification of methacrylic acid with a suitable dioxopyrrolidine derivative. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable feedstocks, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The dioxopyrrolidine ring can be reduced to form corresponding amines.
Substitution: The methacryloyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the methacryloyloxy group under mild conditions.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Amines.
Substitution: Substituted methacryloyloxy derivatives.
Scientific Research Applications
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in drug delivery systems.
Medicine: Explored for its use in the development of hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of advanced materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The methacryloyloxy group can undergo polymerization to form cross-linked networks, while the sulfonic acid group can participate in ionic interactions. These properties enable the compound to form stable structures with unique mechanical and chemical characteristics.
Comparison with Similar Compounds
Similar Compounds
2-(Methacryloyloxy)ethyltrimethylammonium chloride: Known for its antibacterial properties.
Methacrylic acid: A simpler analog used in polymer synthesis.
N-(Methacryloyloxy)succinimide: Used in bioconjugation reactions.
Uniqueness
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid stands out due to its combination of functional groups, which impart unique reactivity and versatility. Its ability to undergo multiple types of chemical reactions and form stable polymers makes it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
